molecular formula C17H17N3OS B6556703 N-cyclopropyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide CAS No. 1040672-52-3

N-cyclopropyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide

Cat. No. B6556703
CAS RN: 1040672-52-3
M. Wt: 311.4 g/mol
InChI Key: ZROBLFUNGWGAKW-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been associated with a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . They have also been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact molecular structure of “N-cyclopropyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide” would require more specific information.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Imidazo[2,1-b]thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and the specific biological targets it interacts with. Some imidazo[2,1-b]thiazoles have been associated with cytotoxic activity .

Future Directions

The future directions in the research of imidazo[2,1-b]thiazoles could involve the design and synthesis of novel compounds with improved pharmacological activity and lesser side effects .

properties

IUPAC Name

N-cyclopropyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16(18-13-6-7-13)9-8-14-11-22-17-19-15(10-20(14)17)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROBLFUNGWGAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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